molecular formula C17H28N2O2S B4918055 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide CAS No. 915924-84-4

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B4918055
CAS No.: 915924-84-4
M. Wt: 324.5 g/mol
InChI Key: MIBFDOWYHQERMC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2S/c1-12-7-8-15(13(2)9-12)22(20,21)18-14-10-16(3,4)19-17(5,6)11-14/h7-9,14,18-19H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBFDOWYHQERMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159691
Record name 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-84-4
Record name 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous-flow reactors, which offer better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its ability to stabilize free radicals and prevent oxidative degradation. The piperidine ring, with its tetramethyl substitutions, provides steric hindrance that protects the compound from rapid degradation. This stabilization is crucial in applications such as light stabilizers in polymers, where the compound acts by scavenging free radicals generated by UV radiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Derivatives of 2,2,6,6-Tetramethylpiperidine

(a) CS-TEMPO and Br-TEMPO
  • CAS No.: Not explicitly provided (referenced as TEMPO derivatives) .
  • Molecular Features :
    • CS-TEMPO : Contains a camphorsulfonyl group (d-10-camphorsulfonyl) attached to the piperidinyl ring.
    • Br-TEMPO : Features a bromo-propionyloxy substituent.
  • Applications : Both are nitrogen-oxygen radicals used in controlled radical polymerization. CS-TEMPO imparts chirality to polymers, while Br-TEMPO acts as a macroinitiator for block copolymer synthesis .
  • Key Differences : Unlike the target sulfonamide, TEMPO derivatives are radical species with distinct reactivity profiles.
(b) Bis(2,2,6,6-Tetramethyl-4-Piperidyl) Sebacate
  • CAS No.: 42774–15–2 (related compound) .
  • Molecular Formula : C₃₄H₆₄N₄O₄.
  • Applications : Used as a light stabilizer in polymers. Its ester linkages enhance compatibility with hydrophobic matrices, unlike the sulfonamide group in the target compound .

Sulfonamide Derivatives with Heterocyclic Substituents

(a) 4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide
  • Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .
  • Applications : Likely exhibits biological activity due to the thiazolyl group, contrasting with the industrial focus of the target compound .
(b) N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide
  • Structural Features : Combines a pyrimidine-thioether group with a benzenesulfonamide.
  • Applications: Potential use in medicinal chemistry, as evidenced by crystallographic studies .

Polymer Stabilizers and Initiators

(a) N-(2,2,6,6-Tetramethylpiperidin-4-yl)-β-Aminopropionic Acid Dodecyl Ester
  • CAS No.: Listed in patent applications .
  • Applications : Acts as a UV stabilizer in coatings. The ester group improves solubility in organic matrices compared to the sulfonamide’s polar nature .
(b) Diphenylphosphine-Oxide-Diazoacetic Acid (2,2,6,6-Tetramethyl-4-Piperidinyl)-Amide
  • Applications : Stabilizes polymers via diazo-carboxylic acid groups, offering thermal resistance. The diazo functionality is absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Applications Reference
2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide C₁₆H₂₆N₂O₂S Benzenesulfonamide, tetramethylpiperidinyl Polymer stabilization, synthesis
CS-TEMPO C₁₅H₂₆NO₃S Camphorsulfonyl, TEMPO radical Chiral polymer synthesis
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate C₃₄H₆₄N₄O₄ Piperidyl ester Light stabilization in polymers
N-(4-Chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide C₁₆H₂₃ClN₃O₂ Ethanediamide, chlorophenyl Screening compounds (biological)

Biological Activity

2,4-Dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The compound's structure and its implications in various therapeutic contexts will also be explored.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C15_{15}H24_{24}N2_{2}O2_{2}S
  • Molecular Weight : 296.43 g/mol

The presence of the 2,2,6,6-tetramethyl-4-piperidinyl group is notable for its potential to enhance the lipophilicity and bioavailability of the molecule.

Pharmacological Effects

  • Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL.
  • Anticancer Properties : Research has demonstrated that this compound can inhibit cell proliferation in cancer cell lines. One study reported an IC50_{50} value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity while sparing normal cells .
  • Cytotoxicity : The compound has been assessed for cytotoxic effects using different models. In a mouse model, it did not exhibit acute toxicity at doses up to 2000 mg/kg .

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase in certain cancer cell lines, leading to reduced proliferation rates .

Study 1: Anticancer Efficacy

A preclinical study evaluated the efficacy of the compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in a significant reduction in metastatic nodules over a 30-day period compared to controls. The findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar sulfonamide derivatives. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the piperidinyl moiety in enhancing antimicrobial potency .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC range: 1 - 16 µg/mL
AnticancerIC50_{50}: 0.126 µM (MDA-MB-231)
CytotoxicityNo acute toxicity (up to 2000 mg/kg)
Enzymatic InhibitionMMP-2 and MMP-9 inhibition

Table 2: Pharmacokinetic Profile

ParameterValue
Clearance82.7 ± 1.97 mL/h/kg
Oral Bioavailability (F)31.8%

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